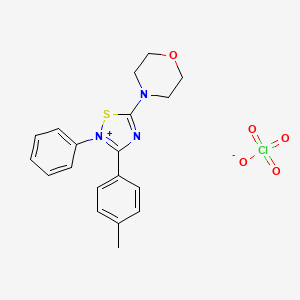
N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide , also known by its chemical formula C8H4F2N2O , is a compound with intriguing properties. Its molecular weight is approximately 182.131 g/mol . This compound belongs to the class of dithiazepanes, characterized by a seven-membered ring containing two sulfur atoms and a nitrogen atom.
Synthesis Analysis
The synthesis of N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide involves intricate organic chemistry. While specific synthetic routes may vary, researchers typically employ methods such as cyclization reactions or amide formation. Detailed experimental procedures and reaction mechanisms can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound reveals a dithiazepane ring with a carboxamide group attached. The 2,5-difluorophenyl substituent enhances its chemical properties. The arrangement of atoms and bond angles significantly influences its behavior in various environments. For a visual representation, refer to the molecular diagram in scientific publications .
Chemical Reactions Analysis
N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide may participate in several chemical reactions. These could include hydrolysis, substitution, or redox processes. Investigating its reactivity with different reagents and conditions is essential for understanding its versatility .
properties
IUPAC Name |
N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2OS2/c12-8-1-2-9(13)10(7-8)14-11(16)15-3-5-17-18-6-4-15/h1-2,7H,3-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTJXBROXCRSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-1,2,5-dithiazepane-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)





